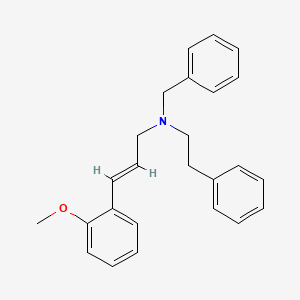![molecular formula C15H15N3O4 B6043351 ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)
ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate, also known as EMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMP is a pyrazine derivative that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has been shown to inhibit the activity of the enzyme MurA, which is involved in bacterial cell wall synthesis. ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial cell wall synthesis, the induction of apoptosis in cancer cells, and the modulation of inflammatory responses. ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has also been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in drug discovery. However, ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate, including the exploration of its potential applications in the treatment of inflammatory diseases, the investigation of its mechanism of action, and the development of more potent and selective derivatives. ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate could also be further studied for its potential applications in the treatment of other diseases, such as cancer and bacterial infections.
Synthesis Methods
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with ethyl 2-oxo-2-pyrazinecarboxylate, and the reaction of 2-methoxybenzylamine with 2-(ethoxycarbonyl)pyrazine-3-carboxylic acid. The former method involves the addition of 2-methoxybenzylamine to ethyl 2-oxo-2-pyrazinecarboxylate in the presence of a base, followed by purification using column chromatography. The latter method involves the reaction of 2-methoxybenzylamine with 2-(ethoxycarbonyl)pyrazine-3-carboxylic acid in the presence of a coupling agent, followed by purification using column chromatography.
Scientific Research Applications
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has potential applications in scientific research, particularly in the field of drug discovery. ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has also been shown to exhibit anticancer activity against various cancer cell lines, including HeLa and MCF-7 cells. In addition, ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(20)13-12(16-8-9-17-13)14(19)18-10-6-4-5-7-11(10)21-2/h4-9H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMOYQWFNCUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6043275.png)
![N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6043276.png)
![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6043282.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6043287.png)


![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)


![4-(6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6043332.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)
![3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)
![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)